molecular formula C14H26N2O2 B1292875 tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1031927-14-6

tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No. B1292875
M. Wt: 254.37 g/mol
InChI Key: FYXOOJBRPNJJRP-UHFFFAOYSA-N
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Description

“tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate” is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.37 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14/h15H,4-11H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 254.37 .

Scientific Research Applications

Analytical Chemistry

Lastly, tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate can be employed in analytical chemistry as a standard or reagent. Its well-defined structure makes it suitable for use in calibration curves and as a reference compound in various analytical techniques.

Each of these applications leverages the unique chemical structure of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate to explore and develop new scientific frontiers. The compound’s versatility is a testament to its value in research and industry. While the search results provided information on the compound’s properties and safety data , the applications mentioned above are based on the general roles that similar compounds play in scientific research.

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust or vapors and wearing protective gloves .

properties

IUPAC Name

tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXOOJBRPNJJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCN2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649141
Record name tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate

CAS RN

1031927-14-6
Record name tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
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Reactant of Route 6
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Citations

For This Compound
1
Citations
ID Jenkins, F Lacrampe, J Ripper… - The Journal of …, 2009 - ACS Publications
Inspired by the novel spiro structures of a number of bioactive natural products such as the histrionicotoxins, a series of novel spiro scaffolds have been designed and robust syntheses …
Number of citations: 49 pubs.acs.org

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